molecular formula C20H14N4O8 B7750228 methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750228
M. Wt: 438.3 g/mol
InChI Key: ADQNKOMEZZAFFN-MSUUIHNZSA-N
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Description

Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a dinitrobenzoyl group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 3,5-dinitrobenzoic acid, which is then converted to 3,5-dinitrobenzoyl chloride . This intermediate reacts with an appropriate amine to form the corresponding amide. The amide is then subjected to cyclization reactions to form the isoindole ring system. Finally, the esterification of the resulting compound yields the target molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is not fully understood. it is believed to interact with biological molecules through its nitro and ester groups. The nitro groups can undergo redox reactions, potentially generating reactive oxygen species that can damage cellular components. The ester group can be hydrolyzed, releasing active intermediates that may interact with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl-3,5-dinitrobenzoate: Shares the dinitrobenzoyl group but lacks the isoindole moiety.

    3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of the target compound.

    Isoindole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its combination of a dinitrobenzoyl group and an isoindole ring system. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O8/c1-10(25)16(20(27)32-2)17-14-5-3-4-6-15(14)18(21-17)22-19(26)11-7-12(23(28)29)9-13(8-11)24(30)31/h3-9H,1-2H3,(H,21,22,26)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQNKOMEZZAFFN-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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